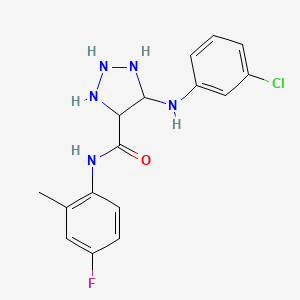

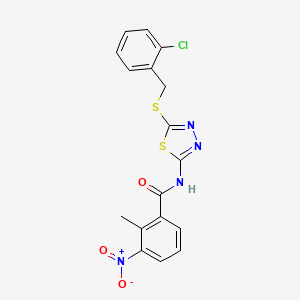

5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide, also known as CT04, is a chemical compound that has been synthesized for its potential applications in scientific research. CT04 belongs to a class of compounds known as triazoles, which have been found to exhibit various biological activities, including anticancer, antifungal, and antiviral properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antipathogenic Activity

5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide is structurally related to various synthesized acylthioureas and benzamides that have been tested for antipathogenic activities. These derivatives have shown significant potential against bacterial strains known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. The introduction of halogen atoms on the phenyl substituent of the moiety enhances their antibacterial efficacy, indicating a promising avenue for the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Antitumor Activity

The compound's framework is closely related to 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which have shown curative activity against L-1210 and P388 leukemia. These structures may act as prodrug modifications, demonstrating potential for the development of novel anticancer therapies by undergoing bioactivation to more active forms (Stevens et al., 1984).

NF-kappaB and AP-1 Gene Expression Inhibition

Compounds structurally similar to this compound have been studied for their ability to inhibit the transcription mediated by NF-kappaB and AP-1 transcription factors. These findings are critical for understanding the compound's potential role in regulating inflammatory responses and cancer development, highlighting its relevance in designing drugs with improved oral bioavailability and therapeutic profiles (Palanki et al., 2000).

DNA Interaction and Antiviral Properties

Research on similar triazene and imidazole compounds, including those with modifications on the triazolidine core, has revealed their capabilities in interacting with DNA and inducing cytotoxic effects. These interactions can lead to the degeneration of DNA in cancer cells, offering insights into the compound's potential antitumor mechanisms. Additionally, fluoroimidazoles, related to the chemical structure , have shown broad-spectrum antiviral activities, suggesting potential applications in designing new antiviral agents (Mizuno & Decker, 1976); (De Cercq & Luczak, 1975).

Eigenschaften

IUPAC Name |

5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN5O/c1-9-7-11(18)5-6-13(9)20-16(24)14-15(22-23-21-14)19-12-4-2-3-10(17)8-12/h2-8,14-15,19,21-23H,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYHOVWDWYMCHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)

![N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2764543.png)

![2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2764544.png)

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)

![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)

![3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2764552.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)

![Ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764555.png)